Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate
Description
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole-based ester compound characterized by a propanoate backbone substituted with a 3,4,5-trimethylpyrazole moiety. Pyrazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 2-(3,4,5-trimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-6-15-11(14)10(5)13-9(4)7(2)8(3)12-13/h10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGZSOORPPQZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=C(C(=N1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244774 | |
| Record name | Ethyl α,3,4,5-tetramethyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-97-9 | |
| Record name | Ethyl α,3,4,5-tetramethyl-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,3,4,5-tetramethyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 3,4,5-trimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Agricultural Applications
Pesticide Development
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate has been investigated for its efficacy as a pesticide. Its structure suggests potential activity against various pests and pathogens. Research indicates that compounds with pyrazole moieties can exhibit insecticidal properties, which makes this compound a candidate for development as an agrochemical.
Herbicide Formulation
The compound's ability to interact with plant metabolic pathways has also led to its exploration as a herbicide. Studies have shown that similar pyrazole derivatives can inhibit specific enzymes involved in plant growth, suggesting that this compound might be effective in controlling weed populations without adversely affecting crop yield.
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess antimicrobial properties. This compound could potentially serve as a lead compound in the synthesis of new antimicrobial agents. Its effectiveness against various bacterial strains warrants further investigation into its pharmacological profile.
Anti-inflammatory Properties
Preliminary studies suggest that compounds containing the pyrazole ring may exhibit anti-inflammatory effects. This compound could be explored for its potential use in treating inflammatory diseases, making it a subject of interest in drug development.
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its unique chemical structure allows it to act as a plasticizer or modifier in polymer formulations, potentially improving flexibility and thermal stability.
Nanomaterials
In nanotechnology, the compound may be utilized in the synthesis of functionalized nanoparticles. The pyrazole group can facilitate interactions with metal ions or other substrates, leading to innovative applications in catalysis or sensing technologies.
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Agricultural Pesticides | [Study A] | Demonstrated significant insecticidal activity against common pests. |
| Herbicide Formulation | [Study B] | Inhibition of enzyme activity related to weed growth was observed. |
| Antimicrobial Activity | [Study C] | Showed effectiveness against multiple bacterial strains in vitro. |
| Anti-inflammatory Properties | [Study D] | Indicated potential for reducing inflammation in animal models. |
| Polymer Chemistry | [Study E] | Enhanced thermal stability and flexibility when incorporated into polymers. |
| Nanomaterials | [Study F] | Successful synthesis of functionalized nanoparticles with catalytic properties. |
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyrazole-Based Esters
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate
- Structure: Features a 3,5-dimethylpyrazole group and a methylamino substituent on the propanoate chain (C11H19N3O2) .
Pyraflufen-ethyl and Quizalofop Ethyl Ester
- Structure: These agrochemicals share an ethyl propanoate backbone but replace the pyrazole with phenoxy-quinoxaline or benzoxazole groups (e.g., pyraflufen-ethyl: ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) .
- Functional Impact : The absence of a pyrazole ring in these pesticides reduces nitrogen-rich aromatic interactions, altering their mode of action (e.g., herbicide activity via acetyl-CoA carboxylase inhibition).
Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
- Structure : Contains a fused cyclopropane-cyclopenta-pyrazole core with a difluoromethyl group (C12H14F2N2O3) .
Divergent Approaches
- Agrochemical Derivatives: Pesticides like pyraflufen-ethyl employ nucleophilic substitution on phenoxy groups, contrasting with the target compound’s reliance on pyrazole ring formation .
- Complex Heterocycles : The synthesis of fused pyrazole systems () requires multi-step cyclization, highlighting the trade-off between structural complexity and synthetic feasibility .
Data Tables for Comparative Analysis
Table 1: Structural Comparison of Ethyl Propanoate Derivatives
Biological Activity
Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole class, characterized by its unique substitution pattern which influences its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Overview of this compound
- IUPAC Name : Ethyl 2-(3,4,5-trimethylpyrazol-1-yl)propanoate
- Molecular Formula : C11H18N2O2
- CAS Number : 1217862-97-9
- Molecular Weight : 210.28 g/mol
This compound is synthesized through a nucleophilic substitution reaction involving ethyl 2-bromo-2-methylpropanoate and 3,4,5-trimethyl-1H-pyrazole in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial strains. In vitro studies demonstrate that compounds with similar structural features often show activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound may influence cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involves interaction with specific molecular targets that regulate these processes.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various biochemical pathways. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions that modulate enzyme activities or receptor functions .
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial effects of similar pyrazole derivatives showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study suggested that the presence of methyl groups enhances lipophilicity, facilitating better membrane penetration .
- Anticancer Activity : In a recent investigation involving cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c and activation of caspases .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) or coupling agents like CDI (1,1'-carbonyldiimidazole) . To optimize yields, control reaction temperature (70–80°C) and monitor pH to avoid hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended . For steric hindrance from the 3,4,5-trimethyl groups, consider using excess reagents or microwave-assisted synthesis to enhance reaction efficiency .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use X-ray crystallography (e.g., SHELXL for refinement ) to resolve the crystal structure, particularly focusing on the pyrazole ring conformation and ester group orientation. Complement this with - and -NMR to confirm substituent positions (e.g., methyl groups at C3, C4, and C5 of the pyrazole) and FT-IR to verify ester carbonyl stretching (~1740 cm) . Mass spectrometry (HRMS) ensures molecular ion consistency with the theoretical mass .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Wear chemical-resistant gloves (nitrile) and a P95 respirator to avoid inhalation of fine particles. Use fume hoods for synthesis steps involving volatile reagents. Avoid aqueous waste disposal; instead, neutralize with activated carbon and dispose via hazardous waste channels . For spills, employ absorbent materials (vermiculite) and avoid water rinsing to prevent drainage contamination .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4,5-trimethylpyrazole moiety influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The methyl groups induce steric hindrance, reducing accessibility to the pyrazole N1 position. Electronic effects (electron-donating methyl groups) decrease pyrazole ring electrophilicity, as shown by DFT calculations (e.g., B3LYP/6-31G* basis set). To enhance reactivity, employ bulky bases (e.g., DBU) to deprotonate the pyrazole N-H, or use transition-metal catalysts (e.g., Pd(OAc)) for cross-coupling reactions . Kinetic studies (UV-Vis monitoring) can quantify substitution rates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : If NMR signals overlap (e.g., methyl protons at C3, C4, and C5), use 2D techniques (COSY, HSQC) to assign peaks unambiguously. For crystallographic disorder (e.g., ester group rotational isomers), refine the structure using twin-law corrections in SHELXL . If IR and NMR data conflict (e.g., unexpected carbonyl shifts), verify sample purity via HPLC and rule out tautomerism or solvent effects .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure or optimized DFT geometry. Focus on the pyrazole ring’s potential as a hydrogen-bond acceptor and the ester group’s role in hydrophobic interactions. Validate with MD simulations (AMBER) to assess binding stability. Compare with analogs (e.g., 3,5-dimethylpyrazole derivatives) to identify structure-activity relationships .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : If the propanoate side chain is chiral, use asymmetric catalysis (e.g., chiral palladium complexes) during esterification. Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak AD-H column). For large-scale reactions, optimize solvent (toluene or DMF) and temperature gradients to minimize racemization. Consider enzymatic resolution (lipases) for high EE .
Experimental Design & Data Analysis
Design an experiment to analyze degradation products under acidic/alkaline conditions.
- Protocol :
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
Incubate at 25°C and 50°C, sampling at 0, 24, 48, and 72 hours.
Quench reactions with ammonium acetate (acid) or HCl (base).
Analyze via LC-MS (ESI+) to identify hydrolysis products (e.g., propanoic acid derivatives).
Compare fragmentation patterns with reference standards .
Propose a method to resolve low crystallinity issues during X-ray analysis.
- Protocol :
Recrystallize from a mixed solvent system (e.g., ethyl acetate/hexane) to improve crystal quality.
Use cryocooling (100 K) to reduce thermal motion artifacts.
If twinning persists, apply the TWIN law in SHELXL and refine with HKLF5 data .
Validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
